Cimicifugic acid E

Inflammation Neutrophil Elastase Enzyme Inhibition

Generic black cohosh extracts exhibit batch-to-batch variability in cimicifugic acid composition, confounding SAR studies. Cimicifugic acid E (CAS 219986-67-1) resolves this as a structurally defined reference standard: - Exhibits negligible neutrophil elastase inhibition vs. fukinolic acid (IC50 0.23 μM), enabling its use as a negative control - Quantifiable anti-inflammatory activity: IC50 19.72 μM for PGE2 inhibition in RAW264.7 macrophages - Lacks vasoactivity at 3 × 10⁻⁴ M, isolating inflammatory endpoints without vascular confounding Supplied with HPLC purity verification for reproducible analytical quantification.

Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
CAS No. 219986-67-1
Cat. No. B1654313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicifugic acid E
CAS219986-67-1
Molecular FormulaC21H20O10
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O
InChIInChI=1S/C21H20O10/c1-30-16-10-12(4-8-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1
InChIKeyCAIGUMKGQLGFBR-PZTMCFHLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimicifugic acid E: Definition and Research Context


Cimicifugic acid E (2-E-Feruloylpiscidic acid) is a hydroxycinnamic acid ester, specifically a ferulic acid derivative esterified with piscidic acid, isolated from the rhizomes of Cimicifuga racemosa (black cohosh) [1]. It belongs to a class of compounds, including fukinolic acid and other cimicifugic acids, that are investigated for their biological activities in the context of menopausal syndrome research, inflammation, and vascular function [2]. This compound is primarily utilized as a reference standard in analytical chemistry and for in vitro pharmacological studies.

Analytical Standard For identification and quantification of cimicifugic acids in plant matrices
In Vitro Probe For pharmacological studies comparing hydroxycinnamic acid ester activities

Why Cimicifugic acid E Cannot Be Substituted


Within the family of cimicifugic acids and related esters, structural differences in the hydroxycinnamic acid moiety and the benzyltartaric acid core (piscidic vs. fukiic acid) lead to significant and quantifiable divergences in biological activity [1]. These structural distinctions result in a spectrum of pharmacological effects, with individual compounds demonstrating vastly different potencies across various assays, including neutrophil elastase inhibition, vasoactivity, and collagenolytic activity [2][3]. Therefore, for rigorous scientific investigation and quality control, generic procurement of a 'black cohosh phenolic acid' mixture is insufficient; specific compounds must be selected based on their empirically determined activity profile to ensure experimental reproducibility and validity.

Structural Analog Variation
Piscidic vs. fukiic ester core differences may lead to divergent enzyme inhibition and vasoactive profiles
Activity Spectrum Mismatch
Reported neutrophil elastase, collagenase, and vascular activities differ significantly; a generic phenolic mixture may not reproduce specific effects
Analytical Selectivity
LC-MS/MS differentiation requires specific reference standards due to unique feruloyl fragmentation patterns

Cimicifugic acid E: Comparative Potency Data


Neutrophil Elastase Inhibition Compared to Analogs

In a direct comparative study assessing neutrophil elastase inhibition, Cimicifugic acid E exhibited negligible inhibitory activity, described as a 'very weak inhibitor', in stark contrast to its analogs Cimicifugic acids A and B, which demonstrated potent, dose-dependent inhibition [1].

Neutrophil Elastase Inhibition
Head-to-head
Very weak inhibitor (no IC₅₀ calculable) vs. Fukinolic acid IC₅₀ 0.23 μM, Cim A IC₅₀ 2.2 μM
Supports negative-control selection for elastase studies
Activity difference >100-fold vs. fukinolic acid
Inflammation Neutrophil Elastase Enzyme Inhibition

Vascular Activity in Rat Aortic Strips

A study on vasoactive properties using isolated rat aortic strips found that Cimicifugic acid E, along with Cimicifugic acids A and B, and fukiic acid, showed no vasoactivity (neither contraction nor relaxation) at a concentration of 3 × 10⁻⁴ M [1]. This is in direct contrast to Cimicifugic acid D and fukinolic acid, which caused a sustained relaxation of aortic strips precontracted with norepinephrine under the same conditions.

Vascular Activity
Head-to-head
No vasoactivity at 3×10⁻⁴ M vs. Fukinolic acid and Cim D caused relaxation
Inappropriate surrogate for vasorelaxation studies
Qualitative difference: no effect vs. relaxation
Vascular Biology Vasorelaxation Cardiovascular Research

Collagen Degradation Potency vs. Fukiic Acid Esters

In an assay evaluating inhibitory activity against collagenolytic enzymes, Cimicifugic acid E (a piscidic acid ester) showed 20–37% inhibition at 0.23–0.24 μM, which was significantly less potent than the 47–64% inhibition observed for fukinolic acid and Cimicifugic acids A, B, and C (fukiic acid esters) at comparable concentrations (0.22–0.24 μM) [1].

Collagenolytic Inhibition
Head-to-head
20–37% inhibition at 0.23–0.24 μM
Approx. 50% lower inhibition than fukiic acid ester subclass
Fukinolic acid & Cim A, B, C: 47–64% inhibition at similar concentrations
Tissue Remodeling Collagenase Inhibition Wound Healing

PGE2 Production Inhibition in Macrophages

Cimicifugic acid E has demonstrated anti-inflammatory activity in a cellular model, inhibiting LPS-induced PGE2 production in mouse RAW264.7 macrophages with an IC50 of 19.72 μM . While comparable data for other cimicifugic acids in this specific assay are not available, this value provides a quantifiable benchmark for this specific biological effect.

PGE2 Production Inhibition
Data to verify
IC₅₀ = 19.72 μM (RAW264.7 macrophages)
Provides quantitative benchmark for PGE2 pathway context
No direct comparator data for other cimicifugic acids; source review needed
Anti-inflammation PGE2 Cell-based Assay

Cimicifugic acid E: Research and Industrial Applications


Negative Control for Neutrophil Elastase Studies

Given its extremely weak inhibitory activity against neutrophil elastase compared to its highly potent analogs (Cimicifugic acid A, IC50 = 2.2 μM), Cimicifugic acid E is ideally suited as a negative control or to demonstrate the structure-activity relationship (SAR) requirements for potent enzyme inhibition [1].

Analytical Reference Standard for LC-MS/MS

Cimicifugic acid E serves as a critical reference standard for the identification and quantification of hydroxycinnamic acid derivatives in complex plant matrices like black cohosh (Cimicifuga racemosa). Its unique MS/MS fragmentation pattern, which includes the loss of a feruloyl moiety, allows for its specific detection and differentiation from other cimicifugic acids [1].

Anti-inflammatory Mechanisms Independent of PGE2

The quantified IC50 of 19.72 μM for PGE2 production inhibition in RAW264.7 macrophages provides a specific baseline for studies on this pathway. Furthermore, its lack of vasoactivity and weak collagenase inhibition allows researchers to investigate anti-inflammatory effects in specific models without confounding variables from these other activities [1][2].

Application
Selection Property
Validation Focus
Neutrophil elastase negative control
Enzyme-inhibition SAR context
Elastase activity exclusion
LC-MS/MS analytical standard
Unique feruloyl fragmentation pattern
Retention time and MS/MS identification
PGE2 pathway inhibition studies
Cell-based anti-inflammatory assay context
PGE2 inhibition and selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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